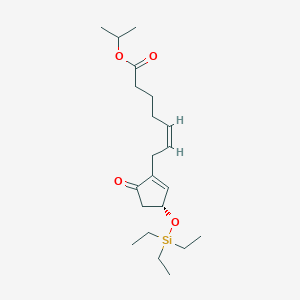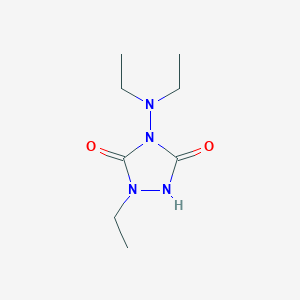
4-(Diethylamino)-1-ethyl-1,2,4-triazolidine-3,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Diethylamino)-1-ethyl-1,2,4-triazolidine-3,5-dione is a chemical compound that belongs to the class of triazolidine derivatives This compound is characterized by the presence of a diethylamino group and an ethyl group attached to a triazolidine ring
Méthodes De Préparation
The synthesis of 4-(Diethylamino)-1-ethyl-1,2,4-triazolidine-3,5-dione can be achieved through several synthetic routes. One common method involves the reaction of diethylamine with ethyl isocyanate, followed by cyclization with hydrazine hydrate under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the triazolidine ring.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated control systems, and efficient purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
4-(Diethylamino)-1-ethyl-1,2,4-triazolidine-3,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides, leading to the formation of substituted triazolidine derivatives.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
4-(Diethylamino)-1-ethyl-1,2,4-triazolidine-3,5-dione has found applications in various scientific research fields:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: The compound is used in the development of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-(Diethylamino)-1-ethyl-1,2,4-triazolidine-3,5-dione involves its interaction with specific molecular targets and pathways. The diethylamino group and the triazolidine ring play crucial roles in its activity. The compound can interact with enzymes and receptors, leading to modulation of their activity. This interaction can result in various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
4-(Diethylamino)-1-ethyl-1,2,4-triazolidine-3,5-dione can be compared with other similar compounds, such as:
4-(Diethylamino)salicylaldehyde: This compound also contains a diethylamino group but differs in its core structure, which is based on a salicylaldehyde moiety.
4-Dimethylaminopyridine (DMAP): DMAP is a pyridine derivative with a dimethylamino group, commonly used as a nucleophilic catalyst in organic synthesis.
Diethylamino hydroxybenzoyl hexyl benzoate: This compound is used as a UV filter in sunscreen products and has a different core structure compared to the triazolidine derivative.
The uniqueness of this compound lies in its triazolidine ring structure, which imparts distinct chemical and biological properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C8H16N4O2 |
|---|---|
Poids moléculaire |
200.24 g/mol |
Nom IUPAC |
4-(diethylamino)-1-ethyl-1,2,4-triazolidine-3,5-dione |
InChI |
InChI=1S/C8H16N4O2/c1-4-10(5-2)12-7(13)9-11(6-3)8(12)14/h4-6H2,1-3H3,(H,9,13) |
Clé InChI |
ZNGDAEIXIKXIDB-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=O)N(C(=O)N1)N(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


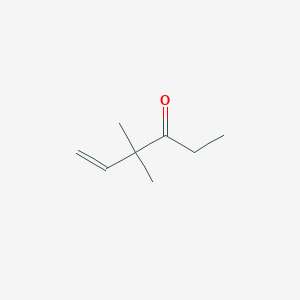

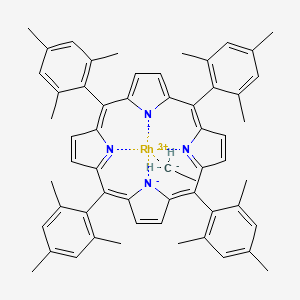
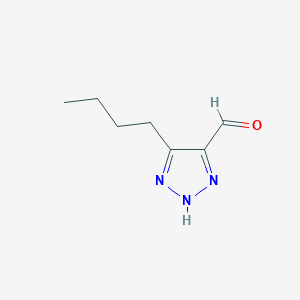
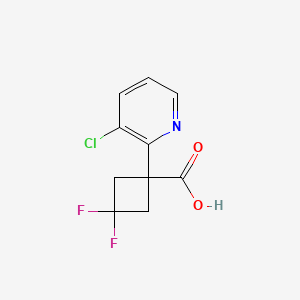
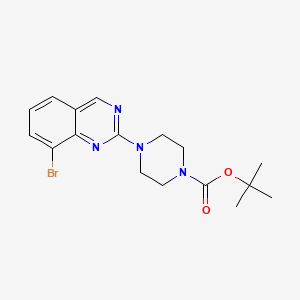
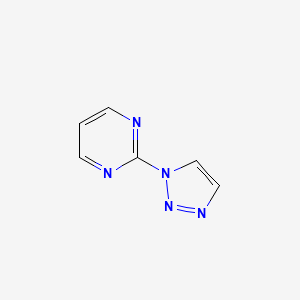

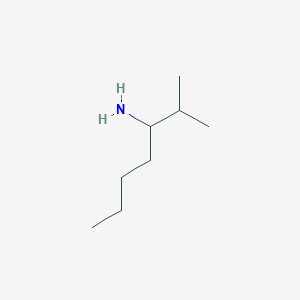
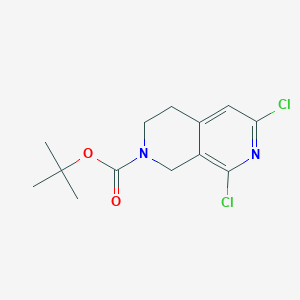
![[2-(Acetylamino)-1-(acetyloxy)-7-methoxy-6-methyl-5,8-dioxo-2,3,5,8-tetrahydro-1h-pyrrolo[1,2-a]indol-9-yl]methyl acetate](/img/structure/B13103994.png)
![4-((Tert-butoxycarbonyl)amino)-7-methoxy-2-methylpyrazolo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B13103999.png)

